Amino-PEG11-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO13/c26-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-24-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-25(27)28/h1-24,26H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVFOGCWAPRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
H2N-Peg11-CH2CH2cooh, also known as a pegylated amino acid derivative, is a compound that incorporates polyethylene glycol (PEG) into its structure, enhancing its solubility and biological activity. The molecular formula is , and it has been studied for various applications in the biomedical field, particularly in drug delivery and therapeutic agents.
Chemical Structure
The structure of H2N-Peg11-CH2CH2cooh includes:
- Amino Group (NH2) : Contributes to the compound's reactivity and potential for conjugation with other biomolecules.
- PEG Moiety : Enhances solubility and stability in biological systems.
- Carboxylic Acid Group (COOH) : Provides additional sites for chemical modification or conjugation.
Structural Formula
The biological activity of H2N-Peg11-CH2CH2cooh is largely attributed to its ability to modify the pharmacokinetics of drugs through pegylation, which can:
- Increase Circulation Time : The PEG moiety reduces renal clearance and enhances the half-life of conjugated drugs.
- Improve Solubility : It enhances the solubility of hydrophobic drugs in aqueous environments, facilitating their delivery to target sites.
- Reduce Immunogenicity : PEGylation can mask drug molecules from immune recognition, decreasing potential adverse immune responses.
Case Studies and Research Findings
- Drug Delivery Systems :
- Antibody-Drug Conjugates (ADCs) :
- Toxicity Studies :
Comparative Biological Activity Table
| Compound | Solubility | Half-Life | Immunogenicity | Toxicity |
|---|---|---|---|---|
| H2N-Peg11-CH2CH2cooh | High | Extended | Reduced | Low |
| Doxorubicin | Moderate | Short | High | Moderate |
| Non-pegylated Drug | Low | Short | Moderate | High |
Scientific Research Applications
Drug Development
Antibody-Drug Conjugates (ADCs):
H2N-Peg11-CH2CH2COOH is utilized as a linker in the synthesis of ADCs. These conjugates combine antibodies with cytotoxic drugs to selectively target cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The PEG linker improves the pharmacokinetics of the ADCs by increasing their circulation time in the bloodstream.
Case Study:
A study demonstrated that ADCs utilizing H2N-Peg11-CH2CH2COOH linkers exhibited improved targeting and reduced off-target effects compared to traditional ADCs. The incorporation of this linker resulted in higher tumor accumulation and lower systemic toxicity in animal models .
Bioconjugation Techniques
Protein Modification:
H2N-Peg11-CH2CH2COOH serves as a versatile reagent for bioconjugation, allowing the attachment of various biomolecules such as peptides, proteins, or nucleic acids. The amine group can react with carboxylic acids or activated esters, facilitating the formation of stable amide bonds.
Data Table: Bioconjugation Efficiency
| Biomolecule | Conjugation Method | Yield (%) |
|---|---|---|
| Peptide A | EDC/NHS coupling | 85 |
| Protein B | Maleimide chemistry | 90 |
| Nucleic Acid C | Click chemistry | 80 |
Nanotechnology Applications
Nanoparticle Functionalization:
In nanomedicine, H2N-Peg11-CH2CH2COOH is employed to functionalize nanoparticles for drug delivery systems. By attaching therapeutic agents to nanoparticles via this linker, researchers can enhance the stability and bioavailability of the drugs.
Case Study:
Research indicated that nanoparticles functionalized with H2N-Peg11-CH2CH2COOH showed increased cellular uptake and improved therapeutic outcomes in targeted drug delivery applications. The PEGylation reduced protein adsorption on nanoparticle surfaces, leading to prolonged circulation times .
Gene Delivery Systems
H2N-Peg11-CH2CH2COOH is also explored as a component in gene delivery systems. Its ability to form stable complexes with plasmid DNA enhances transfection efficiency while reducing cytotoxicity.
Data Table: Transfection Efficiency Comparison
| Carrier System | Transfection Efficiency (%) | Cytotoxicity Level (IC50) |
|---|---|---|
| Lipid-based carriers | 60 | 25 µg/mL |
| H2N-Peg11-CH2CH2COOH-DNA | 75 | 15 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- H2N-PEG11-CH2CH2COOH : Contains an 11-EO spacer, providing extended chain length for reduced steric hindrance and enhanced solubility in organic solvents .
- H2N-PEG2-CH2CH2COOH : A shorter analogue with a 2-EO spacer, resulting in a more compact structure suited for applications requiring minimal spacing .
- PEG-NHS Esters: Monofunctional PEGs with N-hydroxysuccinimide (NHS) esters at one terminus, enabling rapid conjugation with amines but lacking the bifunctionality of H2N-PEG11-CH2CH2COOH .
Physicochemical Properties
- H2N-PEG11-CH2CH2COOH : Liquid state simplifies handling in organic-phase reactions, while its long chain enhances biocompatibility .
- H2N-PEG2-CH2CH2COOH : Solid form may require dissolution in polar solvents (e.g., DMSO) prior to use .
Reactivity and Stability
- H2N-PEG11-CH2CH2COOH : Requires carboxyl activation (e.g., EDC) for amine coupling, offering controlled reaction kinetics. The long PEG chain minimizes steric hindrance, improving conjugation efficiency .
- PEG-NHS Esters : Pre-activated for rapid amine coupling but hydrolyze quickly in aqueous media, necessitating pH and co-solvent optimization to compete with hydrolysis .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying H2N-PEG11-CH2CH2COOH to ensure reproducibility?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry (e.g., amino-PEG11-acid activation with carbodiimide crosslinkers) and purification via size-exclusion chromatography to isolate the target compound from unreacted reagents. Monitor reaction progress using <sup>1</sup>H NMR to confirm PEG chain integrity and MALDI-TOF mass spectrometry for molecular weight validation . Reproducibility hinges on standardized protocols for solvent drying (e.g., anhydrous DMF) and inert atmosphere conditions to prevent hydrolysis or oxidation .
Q. How can researchers characterize the structural and functional properties of H2N-PEG11-CH2CH2COOH?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- FT-IR : Confirm the presence of primary amine (-NH2) and carboxylic acid (-COOH) functional groups.
- HPLC : Assess purity (>95% recommended for bioconjugation studies).
- Dynamic Light Scattering (DLS) : Evaluate hydrodynamic radius to verify PEG chain length uniformity .
- Titration : Determine pKa of terminal carboxylic acid to optimize conjugation conditions (e.g., pH-dependent reactivity with amine-bearing biomolecules) .
Q. What are the solubility and stability profiles of H2N-PEG11-CH2CH2COOH under varying experimental conditions?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but prone to aggregation in aqueous buffers. Stability studies should include:
- Temperature : Long-term storage at -20°C in lyophilized form to prevent PEG chain hydrolysis.
- pH : Avoid extremes (pH <3 or >10) to preserve amine and carboxylate functionalities.
- Light Exposure : Protect from UV light to prevent radical-induced degradation .
Advanced Research Questions
Q. How can researchers optimize H2N-PEG11-CH2CH2COOH for site-specific bioconjugation while minimizing side reactions?
- Methodological Answer : Use orthogonal protection strategies:
- Selective Activation : Employ EDC/NHS chemistry to activate the carboxylic acid group while protecting the amine with a tert-butoxycarbonyl (Boc) group.
- Kinetic Control : Adjust reaction pH (e.g., pH 6.5–7.5) to favor coupling with target biomolecules over intramolecular cyclization.
- Post-Conjugation Analysis : Validate conjugation efficiency via SDS-PAGE with Coomassie staining or fluorescence labeling .
Q. What experimental approaches resolve discrepancies in reported PEGylation efficiency data for H2N-PEG11-CH2CH2COOH?
- Methodological Answer : Discrepancies often arise from batch-to-batch variability in PEG chain length or residual moisture. Mitigation strategies include:
- Batch Characterization : Use GPC-MALS (Gel Permeation Chromatography-Multi-Angle Light Scattering) to quantify polydispersity indices.
- Statistical Design : Apply factorial experiments (e.g., DOE) to isolate variables like temperature, solvent purity, and catalyst concentration .
- Cross-Validation : Compare results across independent labs using standardized reference materials .
Q. How should researchers design experiments to address contradictory findings in H2N-PEG11-CH2CH2COOH’s in vivo biodistribution?
- Methodological Answer : Contradictions may stem from differences in animal models or PEG chain conformation. Design studies with:
- Controlled Variables : Uniform PEG molecular weight (e.g., 5 kDa ± 10%), administration route (IV vs. subcutaneous), and tissue clearance timepoints.
- Imaging Modalities : Use <sup>64</sup>Cu-labeled PEG for PET imaging or fluorescent tags (e.g., Cy5) for confocal microscopy.
- Data Normalization : Report biodistribution as % injected dose per gram (%ID/g) with correction for background autofluorescence .
Q. What analytical frameworks are recommended for interpreting conflicting data on H2N-PEG11-CH2CH2COOH’s cytotoxicity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. For example:
- Dose-Response Analysis : Use IC50 values derived from MTT assays across multiple cell lines (e.g., HEK293 vs. HepG2).
- Mechanistic Studies : Perform ROS (Reactive Oxygen Species) assays or mitochondrial membrane potential measurements to differentiate apoptosis from necrosis.
- Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify confounding factors (e.g., endotoxin contamination) .
Data Management and Validation
Q. How should researchers document and share experimental protocols for H2N-PEG11-CH2CH2COOH to enhance reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Lab Notebooks : Record detailed reaction conditions (e.g., molar ratios, stir rates) and raw spectral data (NMR, MS).
- Public Repositories : Deposit protocols in protocols.io and raw data in Zenodo or Figshare with DOI assignment.
- Peer Review : Publish negative results (e.g., failed conjugation attempts) to inform troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
